molecular formula C7H8BrNO2 B572116 (5-Bromo-6-methoxypyridin-3-yl)methanol CAS No. 1219936-55-6

(5-Bromo-6-methoxypyridin-3-yl)methanol

Cat. No. B572116
M. Wt: 218.05
InChI Key: RZVGALPEXSSYHV-UHFFFAOYSA-N
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Patent
US08049015B2

Procedure details

A mixture of 5-bromo-6-methoxy-pyridine-3-carbaldehyde and 5-bromo-6-methoxy-nicotinic acid ethyl ester (3 g, 13.9 mmol) was dissolved in THF (30 mL) and cooled to 0° C., and lithium triethylborohydride (1M in THF; 42 mL, 42 mmol) was added. The reaction was stirred for 5 minutes, and then quenched with EtOH, acidified with 1N aqueous HCl, and extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated to give (5-bromo-6-methoxy-pyridin-3-yl)-methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[O:11])[CH:5]=[N:6][C:7]=1[O:8][CH3:9].C(OC(=O)C1C=C(Br)C(OC)=NC=1)C.C([BH-](CC)CC)C.[Li+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][OH:11])[CH:5]=[N:6][C:7]=1[O:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=NC1OC)C=O
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)Br)OC)=O
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)[BH-](CC)CC.[Li+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with EtOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.